4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride
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Overview
Description
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a difluoroethoxy group and a sulfonyl fluoride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the naphthalene ring.
Coupling reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
- 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
- 4-(2,2-Difluoroethoxy)naphthalene-1-sulfone
Uniqueness
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring selective reactivity and covalent modification of biological targets .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJSZYHETLWTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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